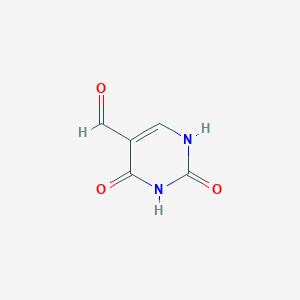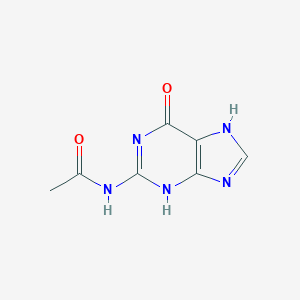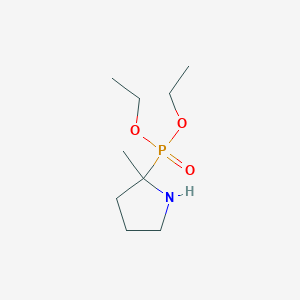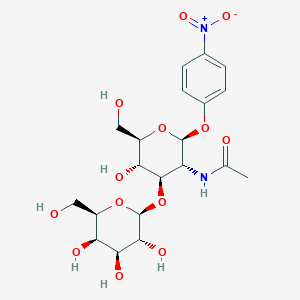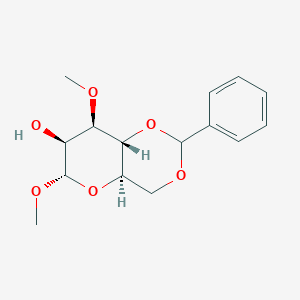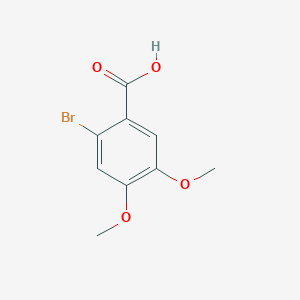
2-Bromo-4,5-dimethoxybenzoic acid
概述
描述
2-Bromo-4,5-dimethoxybenzoic acid is a derivative of benzoic acid, characterized by the presence of bromine and two methoxy groups attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and fine chemicals .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-4,5-dimethoxybenzoic acid typically involves the bromination of 3,4-dimethoxy-toluene followed by oxidation. The process can be summarized as follows:
Bromination: 3,4-dimethoxy-toluene is reacted with sulfuric acid, hydrogen peroxide, and a metal bromide to yield 2-bromo-4,5-dimethoxy toluene.
Oxidation: The resulting 2-bromo-4,5-dimethoxy toluene is then oxidized using potassium permanganate in the presence of tetrabutyl ammonium bromide to produce this compound
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of inexpensive and readily available raw materials, along with mild reaction conditions, makes the process suitable for industrial applications .
化学反应分析
Types of Reactions: 2-Bromo-4,5-dimethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like dimethylformamide.
Oxidation: Potassium permanganate in the presence of a phase transfer catalyst.
Coupling: Palladium catalysts and organoboron reagents under mild conditions
Major Products:
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Carboxylic acids and their derivatives.
Coupling Products: Biaryl compounds
科学研究应用
2-Bromo-4,5-dimethoxybenzoic acid is used in several scientific research applications:
Chemistry: As a starting material for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: In the production of fine chemicals and as a building block in material science
作用机制
The mechanism of action of 2-Bromo-4,5-dimethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in its binding affinity and specificity. The compound can inhibit or activate certain pathways, depending on its structure and the target molecule .
相似化合物的比较
- 2-Bromo-5-methoxybenzoic acid
- 2-Bromo-4-methoxybenzoic acid
- 2-Bromo-4,5-difluorobenzoic acid
Comparison: 2-Bromo-4,5-dimethoxybenzoic acid is unique due to the presence of two methoxy groups, which influence its reactivity and interaction with other molecules. Compared to similar compounds, it offers distinct advantages in terms of solubility, stability, and reactivity, making it a valuable compound in various applications .
属性
IUPAC Name |
2-bromo-4,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFCHCRFQWEFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278788 | |
| Record name | 2-Bromo-4,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6286-46-0 | |
| Record name | 6286-46-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-4,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4,5-dimethoxybenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-bromo-4,5-dimethoxybenzoic acid in organic synthesis?
A1: this compound serves as a crucial building block in organic synthesis, particularly in the construction of complex molecules. Its structure, featuring a benzene ring with bromine and methoxy substituents, allows for diverse chemical transformations. [] For example, it serves as a key starting material in the synthesis of Norathyriol, a natural product with potential biological activity. []
Q2: What is a cost-effective method to synthesize this compound?
A2: A recent study [] describes an efficient three-step synthesis of this compound. The process starts with the readily available and inexpensive 3,4-dimethoxytoluene, which undergoes directed bromination followed by oxidation with potassium permanganate to yield the desired product. This method boasts several advantages including high yield, mild reaction conditions, and environmental friendliness, making it suitable for industrial production. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

